8-Bromohypoxanthine

Vue d'ensemble

Description

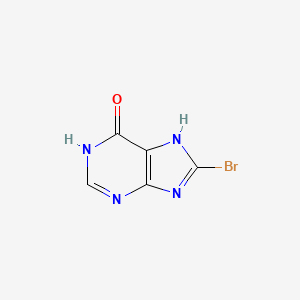

8-Bromohypoxanthine is a useful research compound. Its molecular formula is C5H3BrN4O and its molecular weight is 215.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

8-Bromohypoxanthine is a compound utilized in biochemical research focused on nucleic acid chemistry and enzyme-substrate interactions . It serves as an analog of hypoxanthine, a naturally occurring purine derivative . .

Mode of Action

As an analog of hypoxanthine, it may interact with the same targets as hypoxanthine and influence similar biochemical processes . The bromination could potentially alter the base pairing and nucleic acid stability

Result of Action

As an analog of hypoxanthine, it might have similar effects on nucleic acid chemistry and enzyme-substrate interactions

Analyse Biochimique

Biochemical Properties

8-Bromohypoxanthine plays a significant role in biochemical reactions, particularly in the context of purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid . The bromine substitution in this compound may alter its binding affinity and reactivity with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with other proteins and nucleic acids, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interfere with the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis . The compound’s interactions with cellular enzymes and proteins can lead to alterations in cell function, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, its interaction with xanthine oxidase can inhibit the enzyme’s activity, reducing the production of uric acid . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to organs and tissues. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which plays a key role in the catabolism of purines . The compound’s presence can affect metabolic flux and the levels of metabolites, potentially leading to alterations in cellular energy balance and nucleotide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and its overall biochemical effects.

Activité Biologique

8-Bromohypoxanthine is a halogenated derivative of hypoxanthine, a purine base involved in various biological processes, including nucleotide metabolism and cellular signaling. This compound has garnered attention for its potential pharmacological applications, particularly as an inhibitor of specific enzymes involved in cellular signaling pathways.

This compound has the molecular formula CHBrNO and is classified as a purine derivative. Its structure features a bromine atom at the 8-position of the hypoxanthine ring, which influences its biological activity and interaction with various biological targets.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of CD38, an enzyme involved in the hydrolysis of cyclic ADP-ribose (cADPR), a crucial second messenger in calcium signaling pathways. The compound's activity was compared to other analogs, revealing that while this compound demonstrated significant inhibition, its 8-H counterpart showed a 30-fold reduction in activity . This suggests that the bromine substitution enhances the compound's efficacy as an inhibitor.

The mechanism by which this compound inhibits CD38 involves its interaction with the enzyme's active site, leading to a reduction in cADPR levels. This effect can alter calcium signaling within cells, potentially impacting various physiological processes such as muscle contraction and neurotransmitter release .

Study on Calcium Signaling

In a study examining the effects of various purine derivatives on calcium signaling in Jurkat T cells, it was found that this compound significantly antagonized CD38 activity. This was evidenced by the compound's ability to decrease cADPR hydrolysis rates, indicating its potential as a therapeutic agent in conditions where calcium signaling is disrupted .

Radiolytic Studies

Further investigations using pulse radiolysis techniques demonstrated that this compound undergoes reductive cleavage under specific conditions, generating reactive radicals. These radicals can participate in secondary reactions that may influence cellular processes, highlighting the compound's complex behavior in biological systems .

Comparative Analysis

| Compound | Inhibition of CD38 | Mechanism of Action |

|---|---|---|

| This compound | High | Competitive inhibition at active site |

| 8-Hypoxanthine | Low | Reduced binding affinity |

| 8-Amino-N1-IMP | Moderate | Non-covalent interaction with enzyme |

Propriétés

IUPAC Name |

8-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNLPSFAGAYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394637 | |

| Record name | 8-BROMOHYPOXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56046-36-7 | |

| Record name | NSC112525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-BROMOHYPOXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.